molecular formula C13H10F3N3O4 B11050441 1-(5-Methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(5-Methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11050441
M. Wt: 329.23 g/mol
InChI Key: MRBNAEYLVBXFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a pyrrolo[3,2-b]pyridine core, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactionsThe pyrrolo[3,2-b]pyridine core is often constructed through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and environmentally benign reagents is also crucial in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5-Methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 2-Methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol
  • (5-methyl-1,3-oxazol-2-yl)methylamine

Comparison: Compared to these similar compounds, 1-(5-Methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its combination of an oxazole ring, a pyrrolo[3,2-b]pyridine core, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H10F3N3O4

Molecular Weight

329.23 g/mol

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H10F3N3O4/c1-5-2-8(18-23-5)19-4-6(12(21)22)10-11(19)7(13(14,15)16)3-9(20)17-10/h2,4,7H,3H2,1H3,(H,17,20)(H,21,22)

InChI Key

MRBNAEYLVBXFNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C=C(C3=C2C(CC(=O)N3)C(F)(F)F)C(=O)O

Origin of Product

United States

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